molecular formula C16H16NP B14324825 3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole CAS No. 110519-72-7

3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole

Cat. No.: B14324825
CAS No.: 110519-72-7
M. Wt: 253.28 g/mol
InChI Key: MESASSCACCKJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenylphosphine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as toluene or dichloromethane, and requires heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, alkoxides; reactions may require the presence of a base and are often performed under reflux conditions.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Substituted azaphospholes

Scientific Research Applications

3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to coordinate with metal centers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-benzyl-4,5-dihydro-3H-1,3-azaphosphole
  • 2-Phenyl-3-benzyl-4,5-dihydro-3H-1,3-azaphosphole
  • 3-Benzyl-2-phenyl-4,5-dihydro-1H-1,3-azaphosphole

Uniqueness

3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is unique due to its specific arrangement of benzyl and phenyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

110519-72-7

Molecular Formula

C16H16NP

Molecular Weight

253.28 g/mol

IUPAC Name

3-benzyl-2-phenyl-4,5-dihydro-1,3-azaphosphole

InChI

InChI=1S/C16H16NP/c1-3-7-14(8-4-1)13-18-12-11-17-16(18)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

MESASSCACCKJMA-UHFFFAOYSA-N

Canonical SMILES

C1CP(C(=N1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.